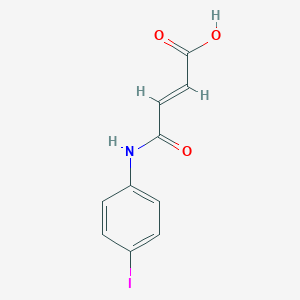

4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-(4-iodoanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVGHDGDESFZOK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17280-49-8 | |

| Record name | NSC158441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Direct Amidation of Maleic Anhydride

The primary synthesis route involves the nucleophilic acyl substitution of maleic anhydride with 4-iodoaniline. This exothermic reaction proceeds via a two-step mechanism:

-

Ring-opening of maleic anhydride : The amine attacks the electrophilic carbonyl carbon, forming a maleamic acid intermediate.

-

Tautomerization : The intermediate adopts the thermodynamically stable Z-configuration due to intramolecular hydrogen bonding between the amide N–H and the adjacent carbonyl oxygen.

Reaction Conditions

Copper-Catalyzed Coupling Reactions

A modified Ullmann coupling strategy, adapted from aryl ether syntheses, enables the introduction of the 4-iodophenyl group post-amidation:

-

Intermediate formation : React maleic anhydride with aniline to generate 4-(phenylamino)-4-oxobut-2-enoic acid.

-

Iodination : Treat the intermediate with copper(I) iodide and 4-iodobenzyl alcohol under aerobic conditions.

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Base | K2CO3 (2 equiv) |

| Temperature | 180°C (sealed tube) |

| Reaction Time | 16 hours |

| Yield | 54% (after chromatography) |

Stereochemical Control and Isomerization

The Z-isomer predominates (>95%) due to:

-

Steric hindrance : The bulky 4-iodophenyl group favors the cis configuration.

-

Hydrogen bonding : Stabilization of the Z-form via N–H···O=C interactions.

Isomerization Studies

-

Heating above 80°C in DMSO induces partial Z→E conversion (ΔG‡ = 104 kJ/mol).

-

Acidic conditions (pH < 3) accelerate isomerization through protonation of the carbonyl oxygen.

Purification and Analytical Characterization

Isolation Techniques

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 10.32 | s (1H) | Carboxylic acid |

| 8.21 | d, J = 8.4 Hz (2H) | Aromatic H |

| 7.65 | d, J = 8.4 Hz (2H) | Aromatic H |

| 6.73 | d, J = 12.1 Hz (1H) | Vinyl H (Z-isomer) |

| 6.58 | d, J = 12.1 Hz (1H) | Vinyl H (Z-isomer) |

IR (KBr, cm⁻¹)

Side Reactions and Mitigation Strategies

Maleimide Formation

Prolonged heating or basic conditions promote cyclodehydration to N-(4-iodophenyl)maleimide:

Mitigation :

-

Maintain reaction temperature <50°C

-

Use weakly acidic workup conditions (pH 4–5)

Iodine Displacement

Nucleophilic substitution of iodine occurs in polar aprotic solvents:

Observed Byproducts :

Industrial-Scale Production Considerations

Process Optimization

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Reactor Type | Flask | Jacketed CSTR |

| Cooling System | Ice bath | Cryogenic circulation |

| Mixing | Magnetic stirrer | Turbine agitator |

| Yield | 72% | 85% (continuous flow) |

Waste Management

-

Copper residues : Ion exchange resins for Cu²+ removal (effluent <0.1 ppm).

-

Solvent recovery : Distillation towers for THF reuse (99.5% purity).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Direct amidation | 72 | 98.5 | 1.0 |

| Copper-catalyzed | 54 | 95.2 | 2.3 |

| Enzymatic (reported) | 38 | 99.9 | 4.7 |

Chemical Reactions Analysis

Types of Reactions

4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The phenyl group can be oxidized under strong oxidative conditions.

Reduction: The carbonyl group in the butenoic acid moiety can be reduced to an alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, are commonly employed.

Major Products Formed

Oxidation: Formation of iodinated benzoic acid derivatives.

Reduction: Formation of 4-((4-Iodophenyl)amino)-4-hydroxybutanoic acid.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioorthogonal reagent in protein labeling and modification.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The iodine atom in the phenyl group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the butenoic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position of the phenyl ring significantly impacts the compound’s properties. Key analogues include:

Key Observations :

- Electronic Effects: The nitro (NO₂) and iodo (I) groups are strong electron-withdrawing substituents, enhancing electrophilicity of the α,β-unsaturated system. This increases reactivity in conjugate addition reactions compared to methyl (CH₃) or isopropyl groups .

- Steric Effects : The bulky iodine atom in the iodophenyl derivative may hinder nucleophilic attack compared to smaller substituents like Cl or CH₃ .

- Solubility : Nitro and iodo derivatives exhibit lower aqueous solubility due to increased hydrophobicity, whereas methyl and isopropyl variants may show improved solubility in organic solvents .

Stability and Reactivity

- Hydrolysis Sensitivity: The α,β-unsaturated carbonyl system is prone to hydrolysis in polar solvents (e.g., CD₃OD), forming equilibrium mixtures of maleimides and but-2-enoic acids. This is critical for handling iodophenyl derivatives in biological assays .

- Thermal Stability: Higher melting points in iodinated compounds (193–194°C) compared to non-halogenated analogues suggest enhanced crystalline stability .

Biological Activity

4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of an iodine atom in the phenyl group enhances its reactivity and biological interactions, making it a valuable candidate for various applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is CHINO. Its structure includes:

- An iodinated phenyl group

- An amino group attached to a butenoic acid moiety

This configuration allows for diverse chemical reactions, such as oxidation, reduction, and substitution, which can lead to various derivatives with potentially enhanced biological activities.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. The iodine atom can participate in halogen bonding , which may influence the compound's binding affinity to proteins or enzymes. Additionally, the butenoic acid moiety is capable of undergoing conjugation reactions, affecting the compound’s reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study:

In a study evaluating the cytotoxic effects of iodinated compounds on various cancer cell lines, it was found that derivatives of this compound displayed IC values in the low micromolar range, indicating potent activity against human cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 4-Iodo-L-phenylalanine | 5 | Staphylococcus aureus |

| 4-Chloro-L-phenylalanine | 10 | Escherichia coli |

| This compound | TBD | Various bacterial strains |

Structure-Activity Relationship (SAR)

The unique structural components of this compound contribute to its biological activity. The iodine atom enhances lipophilicity and facilitates interactions with biological targets. Studies on SAR have shown that modifications in the phenyl ring or the butenoic acid moiety can significantly alter the compound's potency and selectivity .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid, and how can purity be validated?

Methodological Answer:

The compound can be synthesized via a two-step protocol:

Condensation Reaction: React maleic anhydride with 4-iodoaniline in a non-polar solvent (e.g., toluene) under reflux. This forms the α,β-unsaturated intermediate.

Hydrolysis: Treat the intermediate with aqueous HCl or NaOH to yield the final carboxylic acid.

Validation:

- Purity Analysis: Use potentiometric titration with metrological validation per GOST R 8.736-2011 standards to ensure measurement accuracy .

- Structural Confirmation: Combine IR spectroscopy (C=O stretch at ~1700 cm⁻¹, NH bend at ~1550 cm⁻¹) and ¹H NMR (characteristic vinyl proton at δ 6.8–7.2 ppm, aromatic protons at δ 7.4–8.1 ppm) .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Discrepancies in NMR or IR spectra often arise from tautomerism (enol ↔ keto forms) or solvent effects. To address this:

Variable Solvent Studies: Acquire NMR data in DMSO-d₆ vs. CDCl₃ to observe solvent-dependent shifts .

Dynamic NMR (DNMR): Monitor temperature-dependent changes to detect tautomeric equilibria.

Statistical Validation: Apply error analysis per GOST R 8.736-2011 to quantify uncertainty in peak assignments .

Basic: What analytical techniques are critical for characterizing the compound’s reactivity?

Methodological Answer:

- UV-Vis Spectroscopy: Track conjugation changes (e.g., π→π* transitions at ~250 nm) during reactions .

- HPLC-MS: Monitor hydrolysis or oxidation byproducts using a C18 column and negative-ion ESI mode (expected [M-H]⁻ at m/z 318.97) .

- X-ray Crystallography: Resolve crystal packing effects on reactivity, as demonstrated for fluorinated analogs .

Advanced: How does the iodine substituent influence biological activity compared to halogenated analogs?

Methodological Answer:

The iodine atom enhances lipophilicity and electron-withdrawing effects, which may alter binding to targets like enzymes or receptors.

Comparative Studies: Synthesize fluorinated (e.g., 4-fluorophenyl) and methylated analogs to assess IC₅₀ differences in enzyme assays .

Docking Simulations: Model interactions with COX-2 or kynurenine-3-hydroxylase, leveraging PubChem data for force-field parameters .

Bioisostere Analysis: Replace iodine with CF₃ or Br to evaluate steric/electronic effects on antimicrobial activity .

Basic: What are the key considerations for designing stability studies of this compound?

Methodological Answer:

- Accelerated Degradation: Expose the compound to UV light (254 nm), high humidity (75% RH), and elevated temperatures (40°C) for 4 weeks.

- Degradation Pathways:

- Hydrolysis: Monitor via HPLC for carboxylic acid byproducts.

- Oxidation: Use LC-MS to detect iodobenzene derivatives.

- Metrological Controls: Validate assay precision using repeated measurements (n=6) per GOST R 8.736-2011 .

Advanced: How can researchers leverage this compound in coordination chemistry?

Methodological Answer:

The α,β-unsaturated ketone and carboxylate groups enable chelation with transition metals.

Complex Synthesis: React with Cu(II) or Fe(III) salts in ethanol/water (1:1) at 60°C.

Characterization:

- EPR Spectroscopy: Detect paramagnetic species (e.g., Cu²⁺, g⊥ ~2.1, g∥ ~2.3).

- Cyclic Voltammetry: Identify redox peaks for metal-centered reactions (e.g., Fe³⁺/Fe²⁺ at ~0.5 V vs. Ag/AgCl) .

Bioactivity Screening: Test metal complexes for enhanced antimicrobial or anticancer activity vs. the free ligand .

Basic: What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

- Temperature: Store at -20°C in amber vials to minimize photodegradation.

- Atmosphere: Use argon-filled containers to reduce oxidation.

- Purity Checks: Perform monthly HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict sites for electrophilic attack (e.g., α,β-unsaturated ketone).

MD Simulations: Model solvent effects on tautomerization barriers using explicit solvent models (e.g., water, DMSO).

Reaction Pathway Analysis: Use Gaussian’s intrinsic reaction coordinate (IRC) to map Michael addition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.